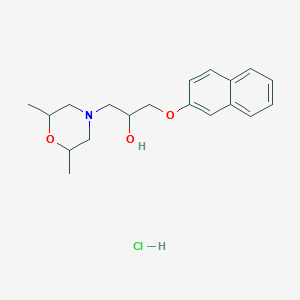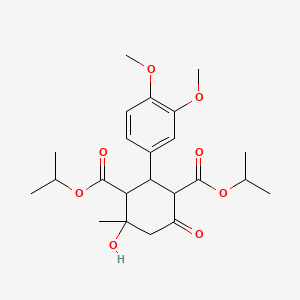
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride, also known as L-741,626, is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride acts as a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of neurotransmitter release and are thought to play a role in the pathophysiology of various neurological disorders. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride is able to modulate the release of neurotransmitters and restore normal brain function.
Biochemical and Physiological Effects
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It has also been shown to decrease the release of serotonin and glutamate. These effects are thought to be responsible for the therapeutic actions of the compound.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT1D receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for the research on 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride. One direction is to explore its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems, such as the GABA and glutamate systems. Additionally, researchers may explore the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes.
合成方法
The synthesis of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride involves a multi-step process. The first step involves the reaction of 2-naphthol with 2-bromoethanol in the presence of a base to form 2-(2-naphthyloxy)ethanol. The second step involves the reaction of 2-(2-naphthyloxy)ethanol with morpholine in the presence of a catalyst to form 2-(2-naphthyloxy)ethyl morpholine. The third step involves the reaction of 2-(2-naphthyloxy)ethyl morpholine with 2,6-dimethyl-4-chlorophenol in the presence of a base to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol. The final step involves the reaction of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol with hydrochloric acid to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride.
科学研究应用
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of migraine headaches, depression, anxiety, and obsessive-compulsive disorder. It has also been shown to be effective in the treatment of drug addiction and alcoholism.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-18(21)13-22-19-8-7-16-5-3-4-6-17(16)9-19;/h3-9,14-15,18,21H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNDHBGXYKPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)
![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)

![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
